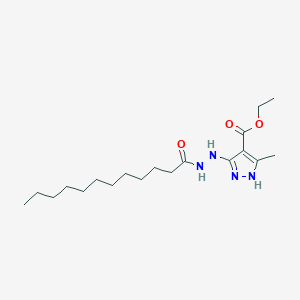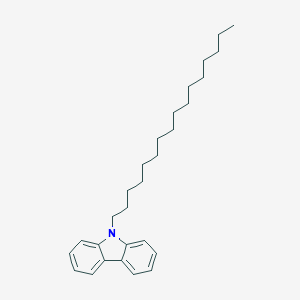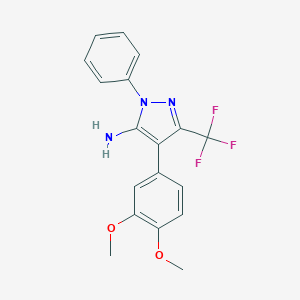![molecular formula C24H21F3N4O B290136 [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mécanisme D'action
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol selectively inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in B-cell and T-cell signaling, respectively. By blocking these kinases, [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol disrupts the signaling cascades that promote cell proliferation and survival in cancer and autoimmune diseases. This leads to the induction of apoptosis and the suppression of immune responses.
Biochemical and Physiological Effects:
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines in immune cells. In addition, [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has been found to enhance the activity of natural killer cells, which are important components of the immune system that can recognize and destroy cancer cells. These effects are mediated by the inhibition of BTK and ITK, which are critical regulators of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise modulation of kinase activity. [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol is also soluble in water and organic solvents, which facilitates its use in various assays and cell culture systems. However, [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has some limitations, such as its low bioavailability and rapid metabolism in vivo, which may affect its efficacy and pharmacokinetics.
Orientations Futures
For the development of [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol include optimizing its pharmacokinetic properties and testing its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol involves multiple steps, including the preparation of intermediates and the coupling of the indole and pyrazoloquinoline moieties. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has been extensively studied in preclinical models of cancer and autoimmune diseases, such as lymphoma, leukemia, and rheumatoid arthritis. In these studies, [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has shown potent anti-tumor and anti-inflammatory effects, which are attributed to its ability to inhibit specific kinases involved in cell signaling pathways. [1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol has also been tested in combination with other drugs, such as chemotherapy and immunotherapy, to enhance their efficacy.
Propriétés
Formule moléculaire |
C24H21F3N4O |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
[1-(3-tert-butyl-5,6,8-trifluoro-1-methylpyrazolo[3,4-b]quinolin-7-yl)indol-3-yl]methanol |
InChI |
InChI=1S/C24H21F3N4O/c1-24(2,3)22-15-9-14-17(25)18(26)21(19(27)20(14)28-23(15)30(4)29-22)31-10-12(11-32)13-7-5-6-8-16(13)31/h5-10,32H,11H2,1-4H3 |
Clé InChI |
POYPDRPEOQOBRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN(C2=C1C=C3C(=C(C(=C(C3=N2)F)N4C=C(C5=CC=CC=C54)CO)F)F)C |
SMILES canonique |
CC(C)(C)C1=NN(C2=C1C=C3C(=C(C(=C(C3=N2)F)N4C=C(C5=CC=CC=C54)CO)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)


methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290074.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)